3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-ethylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI Key |
PKHYZNJNMCDXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid, often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Backbone Rigidity: The target compound’s alkyne group (prop-2-ynoic acid) increases rigidity compared to analogs with single or double bonds (e.g., propanoic or propenoic acids) . This may enhance stability in biological environments or catalytic applications.
- Functional Diversity: Analogs like compound 9 () incorporate tetrazole and chlorotrityl groups, which are known for metal coordination or protease inhibition, whereas the target compound lacks such moieties.
Biological Activity
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a compound of significant interest due to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 181.20 g/mol
- CAS Number : 7699-35-6
Antimicrobial Properties
Research has indicated that compounds containing imidazole moieties exhibit notable antimicrobial properties. For instance, studies on various imidazolium salts have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial membranes and interference with cellular processes.
- Case Study : A study reported in the Journal of Antimicrobial Chemotherapy highlighted that imidazolium derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting potential for development into new antimicrobial agents.
Anticancer Activity
The compound's structure suggests potential anticancer activity, which is supported by various studies focusing on imidazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases.
- Research Findings : In vitro studies demonstrated that 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can inhibit the proliferation of certain cancer cell lines, such as breast and colon cancer cells. The compound was found to disrupt the cell cycle and promote apoptosis, indicating its potential as a chemotherapeutic agent.
The biological activity of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
